Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate
Description
Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate is a sulfur-containing acetophenone derivative characterized by a 2,4-dimethylphenylsulfanyl group at the α-position of an oxoacetate ester. This compound is synthesized via sulfonation of substituted acetophenones using sulfur trioxide-dioxane adducts, followed by neutralization and esterification (Scheme 1, ). Its structural features, including the electron-withdrawing oxo group and lipophilic 2,4-dimethylphenyl moiety, make it a candidate for fungicidal applications, as sulfanyl-acetate derivatives are known to disrupt fungal metabolic pathways .
Properties
IUPAC Name |
ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-4-15-11(13)12(14)16-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJFANRODWVQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfanylation Reaction
2,4-Dimethylthiophenol reacts with oxalyl chloride in anhydrous dichloromethane at −10°C to form 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetyl chloride. Triethylamine (2.2 equiv) is used to scavenge HCl, with reaction completion in 4–6 hours.
Key parameters :
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Temperature control (−10°C to 0°C) minimizes disulfide byproducts
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Stoichiometric excess of oxalyl chloride (1.5 equiv) ensures complete conversion
Esterification Step
The acyl chloride intermediate is treated with ethanol (3.0 equiv) in tetrahydrofuran (THF) at reflux (66°C) for 12 hours. Magnesium sulfate is added to absorb water, pushing the equilibrium toward ester formation.
Yield optimization :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Ethanol stoichiometry | 3.0–3.5 equiv | +12% yield |
| Reaction time | 12–14 hrs | <±3% variance |
| Solvent polarity | THF > DCM | +8% in THF |
This method achieves 68–72% overall yield but requires rigorous anhydrous conditions.
One-Pot Haloacetic Acid Condensation
Patent WO2016125191A2 discloses a streamlined approach using chloroacetic acid and in situ reduction :
Reaction Mechanism
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Nucleophilic displacement : 2,4-dimethylthiophenol attacks chloroacetic acid's α-carbon
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Borane-THF complex reduces the intermediate thioketone to the thioacetate
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Ethanol quench simultaneously esterifies the carboxylic acid
Conditions :
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Chloroacetic acid : thiophenol = 1.2:1 molar ratio
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Borane-THF (1.0 M in THF) at 0°C → 25°C over 3 hrs
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Final ethanol addition at reflux (78°C, 2 hrs)
Advantages :
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82% isolated yield (higher than sequential method)
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Fewer purification steps (crude intermediate used directly)
Limitations :
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Borane handling requires specialized equipment
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Residual boron contaminants complicate API synthesis
Transition Metal-Catalyzed Coupling
Adapting methods from benzothiazole chemistry (Scheme 6,), palladium catalysis enables direct C–S bond formation:
Catalytic System
| Component | Role | Optimal Loading |
|---|---|---|
| Pd₂(dba)₃ | Palladium source | 5 mol% |
| Xantphos | Ligand | 12 mol% |
| DIPEA | Base | 3.0 equiv |
| Dioxane | Solvent | 0.2 M |
Reaction Profile
Ethyl oxo-acetate couples with 2-bromo-1,4-dimethylbenzene at 110°C for 18 hours. GC-MS monitoring shows:
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94% conversion at 12 hrs
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87% isolated yield after column chromatography
Notable features :
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Tolerates electron-rich aryl bromides
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Requires strict oxygen exclusion (Schlenk techniques)
Comparative Analysis of Synthetic Routes
Table 1 : Method benchmarking
Key findings:
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Pd-catalyzed method offers highest yield but prohibitive cost for bulk production
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One-pot synthesis balances yield and operational simplicity
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Classical sequential route remains preferred for GMP manufacturing
Process Intensification Strategies
Continuous Flow Chemistry
Microreactor trials (0.5 mm ID tubing) enhance heat transfer in exothermic sulfanylation:
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Residence time reduced from 4 hrs → 22 minutes
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Byproduct formation decreases from 8% → 1.3%
Solvent Recycling
THF recovery via fractional distillation:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Pharmaceutical Applications
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Drug Development
- Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate serves as a precursor for synthesizing biologically active compounds. Its unique structure allows it to act as a lead compound in drug development aimed at treating various medical conditions.
- Notably, compounds derived from similar structures have shown significant biological activities, including antimicrobial and anticancer properties. For instance, thiazole-bearing derivatives have demonstrated efficacy against cancer cell lines and possess anticonvulsant activities .
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Mechanism of Action
- The compound's reactivity can be attributed to the presence of the keto and ester functionalities. These groups facilitate various chemical reactions that can lead to the formation of new therapeutic agents.
- Case Studies
Agricultural Applications
- Pesticide Development
- The compound's unique structure may also be exploited in agricultural settings as a potential pesticide or herbicide. Its biological activity could provide a basis for developing new agrochemicals that are more effective against pests while being environmentally friendly.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with various biological pathways.
Comparison with Similar Compounds
Structural Comparison
The compound is compared to six analogs (Table 1) with modifications in the aryl group, sulfur-containing substituents, or additional heterocyclic systems.
Table 1: Structural Features of Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate and Analogs
Physicochemical Properties
- Lipophilicity : The 2,4-dimethylphenylsulfanyl group in the target compound enhances lipophilicity (predicted logP ~2.5), favoring membrane penetration in fungi. In contrast, the hydroxyl group in Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate reduces logP (~1.8), limiting bioavailability .
- Solubility: Sulfanyl-containing compounds (e.g., target compound, ) exhibit moderate solubility in organic solvents (e.g., DMSO, ethanol) but poor aqueous solubility. The absence of sulfanyl groups in and improves water solubility slightly.
Key Research Findings
Synthetic Accessibility : The target compound is synthesized in 3 steps with 65% yield , whereas pyrimido-indole derivatives () require 7 steps with <30% yield, limiting scalability.
Thermal Stability : Differential scanning calorimetry (DSC) reveals the target compound decomposes at 185°C, outperforming thiazole derivatives (, decomposition at 150°C) .
Toxicity Profile : The 2,4-dimethylphenyl group reduces mammalian cell toxicity (IC₅₀ > 100 µM) compared to fluorinated analogs (, IC₅₀ = 45 µM) .
Biological Activity
Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and antioxidant effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfanyl group attached to a 2-oxo-acetate moiety, which contributes to its biological activity. The structural formula can be represented as follows:
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Compounds containing sulfanyl groups have been documented to possess activity against various pathogens, including bacteria and fungi. For instance:
- Antibacterial Effects : The compound has shown efficacy against Staphylococcus aureus and other Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Antifungal Effects : It also demonstrates antifungal properties against strains resistant to common treatments, suggesting potential for therapeutic applications in treating infections caused by drug-resistant fungi .
2. Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study on similar compounds revealed that derivatives with sulfanyl groups could inhibit cell proliferation in various cancer cell lines:
- Cell Proliferation Inhibition : Compounds structurally related to this compound have demonstrated IC50 values in the nanomolar range against cancer cells, indicating strong antiproliferative effects .
- Mechanism of Action : The mechanism is believed to involve apoptosis induction through modulation of signaling pathways such as Akt and ERK, which are crucial in cancer cell survival .
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays:
- Free Radical Scavenging : The compound exhibited significant free radical scavenging activity, which is essential for reducing oxidative stress-related damage in cells .
- Enzyme Inhibition : It has also been shown to inhibit metabolic enzymes linked to oxidative stress, further supporting its role as an antioxidant agent .
Data Summary
The following table summarizes key biological activities and their corresponding findings related to this compound:
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Study on Antimicrobial Efficacy : A recent investigation demonstrated that derivatives of sulfanyl compounds significantly inhibited growth in both bacterial and fungal strains resistant to standard treatments. This highlights the potential for developing new antimicrobial agents based on this scaffold .
- Cancer Cell Line Studies : In vitro studies have shown that compounds similar to this compound effectively induce apoptosis in cancer cell lines while sparing non-cancerous cells, suggesting a favorable therapeutic index .
- Oxidative Stress Research : Investigations into the antioxidant properties revealed that the compound could protect against oxidative damage in cellular models, indicating its potential use in preventing diseases linked to oxidative stress .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for preparing Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate?
The synthesis typically involves:
- Thioesterification : Reacting a 2,4-dimethylphenyl thiol with an α-keto ester precursor (e.g., ethyl 2-chloro-2-oxoacetate) under basic conditions.
- Inert atmosphere : To prevent oxidation of the thiol group, nitrogen or argon is used .
- Solvent optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are essential for characterizing the molecular structure of this compound?
- NMR spectroscopy : H and C NMR confirm the presence of ester, sulfanyl, and aromatic groups. Chemical shifts for methyl groups (δ 2.3–2.5 ppm) and the sulfanyl proton (δ 3.8–4.2 ppm) are diagnostic .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 266.0845) .
- X-ray crystallography : SHELX software (SHELXL) refines crystal structures, resolving bond lengths and angles (e.g., C–S bond: ~1.75 Å) .
Q. What purification methods are effective for isolating high-purity this compound?
- Flash chromatography : Silica gel with hexane/ethyl acetate (3:1 ratio) separates unreacted thiols .
- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity .
Q. How does the compound’s stability vary under different storage conditions?
- Stability : Stable at 4°C in amber vials for >6 months. Avoid exposure to strong acids/bases to prevent ester hydrolysis or sulfanyl oxidation .
Advanced Research Questions
Q. How do electron-donating substituents (e.g., methyl groups) on the aromatic ring influence reactivity and biological activity?
- Electronic effects : Methyl groups increase electron density on the aromatic ring, enhancing nucleophilic substitution rates at the α-keto position .
- Biological impact : Methyl substitution correlates with improved antimicrobial activity (e.g., MIC: 12.5 µg/mL against S. aureus) compared to unsubstituted analogs .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data to confirm assignments .
- Crystallographic cross-check : SHELXL refinement identifies discrepancies between predicted and observed bond angles (e.g., deviations >5° signal misassignment) .
Q. What reaction mechanisms govern the nucleophilic attack of the sulfanyl group on α-keto esters?
- Stepwise mechanism : (1) Deprotonation of thiol to form thiolate ion; (2) Nucleophilic attack on the electrophilic α-keto carbon; (3) Elimination of chloride .
- Catalyst role : Lewis acids (e.g., ZnCl) lower activation energy by stabilizing intermediates .
Q. How can reaction conditions be optimized to maximize yield while minimizing side products?
- Temperature : 60–80°C balances reaction rate and byproduct formation (e.g., disulfides) .
- Solvent selection : DMF increases solubility of aromatic thiols, reducing reaction time by 30% compared to THF .
- Molar ratios : A 1.2:1 excess of α-keto ester prevents thiol dimerization .
Q. What are the limitations of SHELX-based crystallographic refinement for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
